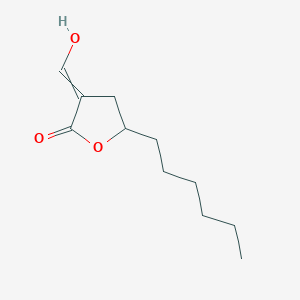
5-Hexyl-3-(hydroxymethylidene)oxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hexyl-3-(hydroxymethylidene)oxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by a five-membered ring structure containing an oxygen atom, with a hexyl group and a hydroxymethylidene group attached to it
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyl-3-(hydroxymethylidene)oxolan-2-one typically involves the reaction of hexyl-substituted precursors with appropriate reagents to form the oxolane ring. One common method is the cyclization of hexyl-substituted hydroxy acids under acidic conditions. The reaction conditions often include the use of strong acids like sulfuric acid or hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
5-Hexyl-3-(hydroxymethylidene)oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethylidene group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the oxolane ring to more saturated structures.
Substitution: The hexyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hexyl-substituted carboxylic acids, while reduction can produce hexyl-substituted alcohols.
科学的研究の応用
5-Hexyl-3-(hydroxymethylidene)oxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-Hexyl-3-(hydroxymethylidene)oxolan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, influencing the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
- 5-(Hydroxymethyl)-3-(1-hydroxy-5-methylhexyl)oxolan-2-one
- 5-(2,5-dihydroxyhexyl)oxolan-2-one
- 5-(Hydroxymethyl)-3-(1-hydroxy-4-methylhexyl)oxolan-2-one
Uniqueness
5-Hexyl-3-(hydroxymethylidene)oxolan-2-one is unique due to its specific substitution pattern and the presence of the hydroxymethylidene group. This structural feature imparts distinct chemical reactivity and potential biological activity compared to its analogs.
特性
CAS番号 |
62527-60-0 |
|---|---|
分子式 |
C11H18O3 |
分子量 |
198.26 g/mol |
IUPAC名 |
5-hexyl-3-(hydroxymethylidene)oxolan-2-one |
InChI |
InChI=1S/C11H18O3/c1-2-3-4-5-6-10-7-9(8-12)11(13)14-10/h8,10,12H,2-7H2,1H3 |
InChIキー |
SLKWMZVKKZTPSI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1CC(=CO)C(=O)O1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethanesulfonic acid, 2-[[(2-hydroxyphenyl)methylene]amino]-](/img/structure/B14514415.png)
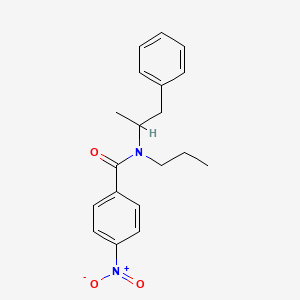
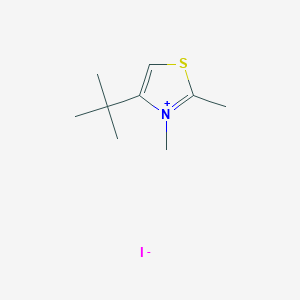
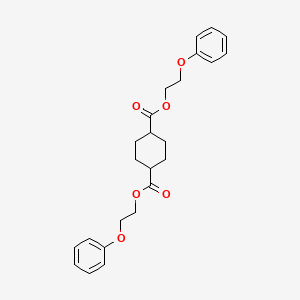
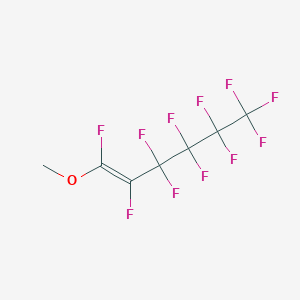
![2-[2-(1,2,4-Trioxolan-3-yl)ethoxy]oxane](/img/structure/B14514461.png)
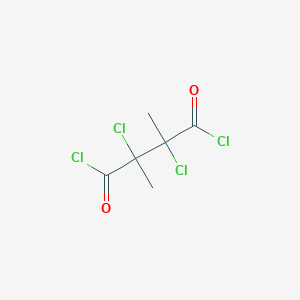
![1-[(2-Aminoethyl)amino]hexadecan-2-OL](/img/structure/B14514469.png)
![Piperidinium, 1-ethyl-1-[2-[(4-methoxybenzoyl)oxy]ethyl]-, iodide](/img/structure/B14514470.png)
![2,2,8,8-Tetramethyl-5-oxo-5-{[(trimethylsilyl)oxy]methyl}-3,7-dioxa-5lambda~5~-phospha-2,8-disilanonane](/img/structure/B14514481.png)
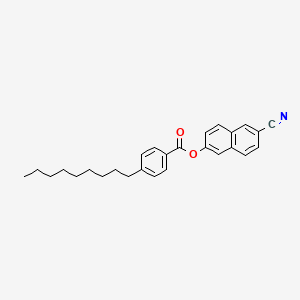
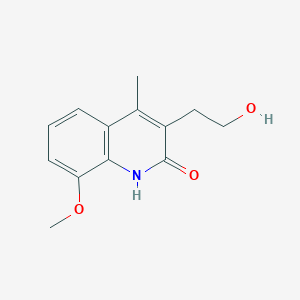

![2-Methyl-2-{3-[3-(trifluoromethyl)benzoyl]phenoxy}propanoic acid](/img/structure/B14514504.png)
